

# The Safety Profile and Toxicology of 2-Bromolysergic Acid Diethylamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**2-Bromolysergic acid** diethylamide (2-Bromo-LSD), also known as BOL-148, is a non-hallucinogenic analog of lysergic acid diethylamide (LSD). Historically used as a research tool to study the serotonergic system, 2-Bromo-LSD is experiencing a resurgence in interest for its therapeutic potential in treating conditions such as cluster headaches and mood disorders, without the psychoactive effects of its parent compound.[1][2][3][4] This technical guide provides a comprehensive overview of the current knowledge regarding the safety profile and toxicology of 2-Bromo-LSD, drawing from historical data and ongoing preclinical and clinical research. This document is intended to serve as a resource for researchers, scientists, and drug development professionals.

#### Introduction

First synthesized by Albert Hofmann, 2-Bromo-LSD was initially characterized as a non-hallucinogenic congener of LSD that could antagonize some of its effects.[4] For many years, its primary use was in radiolabeling studies due to its similar binding profile to LSD but lack of psychedelic activity.[3] Recent investigations have refocused on its potential therapeutic applications, with companies like BetterLife Pharma (developing BETR-001) and Ceruvia Lifesciences (developing NYPRG-101) advancing specific formulations through preclinical and



clinical development.[1][5][6][7] A key aspect of this renewed interest is the compound's favorable safety profile compared to classic psychedelics, including a lack of hallucinogenic effects at therapeutic doses and potentially reduced cardiovascular risk.[1][4]

## **Non-Clinical Toxicology**

The toxicological profile of 2-Bromo-LSD is being established through a combination of historical data and modern, GLP-compliant preclinical studies as part of Investigational New Drug (IND)-enabling programs.

#### **Acute Toxicity**

Acute toxicity studies are designed to determine the effects of a single, high dose of a substance. The available data for 2-Bromo-LSD is summarized in the table below.

| Species | Route of<br>Administration | Value       | Units | Reference |
|---------|----------------------------|-------------|-------|-----------|
| Mouse   | Intraperitoneal            | LD50: 25    | mg/kg | [8]       |
| Rabbit  | Intravenous                | LD50: 6     | mg/kg | [8]       |
| Human   | Oral                       | TDLO: 0.075 | mg/kg |           |

LD50: Lethal Dose, 50%. TDLO: Lowest Published Toxic Dose.

#### **Repeated-Dose Toxicity**

Recent GLP-compliant studies on BETR-001, a specific stereoisomer of 2-Bromo-LSD, have been conducted. A 4-week oral repeated-dose study in animals demonstrated that the compound is well-tolerated even at high doses, suggesting a broad therapeutic window.[9] Specific No-Observed-Adverse-Effect-Levels (NOAELs) from these studies are not yet publicly available.

#### Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to damage genetic material. IND-enabling studies for BETR-001, including GLP-compliant genotoxicity



assessments, are currently underway.[10] Standard assays for genotoxicity include the Ames test for bacterial mutagenicity and in vivo micronucleus assays in rodents to assess chromosomal damage.[11][12]

| Assay Type                 | Result             |  |
|----------------------------|--------------------|--|
| Ames Test                  | Data not available |  |
| In vivo Micronucleus Assay | Data not available |  |

### Carcinogenicity

Long-term carcinogenicity studies for 2-Bromo-LSD have not been reported in the available literature.

#### **Reproductive and Developmental Toxicology**

There is a historical mention of experimental teratogenic effects, though details of these studies are not readily available.[8] Comprehensive reproductive and developmental toxicology studies compliant with modern regulatory standards have not been published.

## **Safety Pharmacology**

Safety pharmacology studies investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.

#### Cardiovascular System

A key advantage of 2-Bromo-LSD over classic psychedelics like LSD is its reported lack of agonism at the 5-HT2B receptor.[3] Agonism at this receptor has been associated with the risk of cardiac valvulopathy with chronic use of some medications. The antagonist activity of 2-Bromo-LSD at the 5-HT2B receptor suggests a lower risk of this specific cardiovascular side effect.

#### **Central Nervous System**

Unlike LSD, 2-Bromo-LSD does not produce the head-twitch response (HTR) in rodents, a behavioral proxy for hallucinogenic potential.[3] In fact, it has been shown to block the HTR



induced by other 5-HT2A agonists.[3] Human studies dating back to the 1950s have consistently reported a lack of psychedelic effects at moderate to high doses, although some rare instances of mild mental changes have been noted at very high doses.[3]

## **Clinical Safety**

Early human studies and more recent clinical trials are providing insights into the safety and tolerability of 2-Bromo-LSD in humans.

#### **Adverse Events in Clinical Trials**

A Phase 1 clinical trial with NYPRG-101 (2-Bromo-LSD) in healthy adult participants has been initiated to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in a single ascending dose study.[5] Data from this and other ongoing trials will provide a more complete picture of the adverse event profile in humans. Historical case studies have reported mild side effects at relatively high doses.[1][4]

## **Signaling Pathways**

The pharmacological effects of 2-Bromo-LSD are mediated through its interaction with several G-protein coupled receptors (GPCRs).

#### **Serotonin 5-HT2A Receptor Pathway**

2-Bromo-LSD is a partial agonist at the 5-HT2A receptor, with lower efficacy than LSD.[3] This receptor primarily couples to the Gq alpha subunit, which activates phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). It has also been shown to produce weak recruitment of  $\beta$ -arrestin2.[3]





Click to download full resolution via product page

5-HT2A Receptor Signaling Pathway for 2-Bromo-LSD.

#### **Other Receptor Interactions**

2-Bromo-LSD also acts as an antagonist at 5-HT2B receptors and dopamine receptors.[3][13] Additionally, it is a competitive antagonist of the histamine H2 receptor. These interactions likely contribute to its overall pharmacological and safety profile.



Click to download full resolution via product page

Overview of 2-Bromo-LSD Receptor Interactions.

### **Experimental Protocols**



Detailed below are representative protocols for key experiments cited in the assessment of 2-Bromo-LSD and similar compounds.

#### **IND-Enabling Toxicology Study Workflow**

The following diagram illustrates a typical workflow for IND-enabling toxicology studies.



Click to download full resolution via product page

Typical IND-Enabling Toxicology Workflow.

#### **In Vivo Micronucleus Assay**



- Objective: To determine if a test compound induces chromosomal damage or damage to the mitotic apparatus.[12]
- · Species: Typically mouse or rat.
- Procedure:
  - Animals are treated with the test compound (2-Bromo-LSD) at multiple dose levels, alongside a positive and negative control group.[12]
  - Administration is usually performed two or three times at 24-hour intervals.
  - Approximately 24 hours after the final dose, bone marrow is collected from the femur or tibia, or peripheral blood is sampled.[12]
  - The collected cells are smeared on microscope slides, fixed, and stained (e.g., with Giemsa stain).[14]
  - Polychromatic erythrocytes (PCEs) or reticulocytes are scored for the presence of micronuclei.[12]
  - A statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.[12]

#### **5-HT2A Receptor Binding Assay**

- Objective: To determine the affinity of a test compound for the 5-HT2A receptor.
- Materials:
  - Membrane preparation from cells stably expressing human 5-HT2A receptors (e.g., CHO-K1 cells).[15]
  - Radioligand, such as [3H]ketanserin or [125I]DOI.[16][17]
  - Test compound (2-Bromo-LSD) at various concentrations.
  - Incubation buffer and wash buffer.



- 96-well filter plates.[16]
- Scintillation counter.[16]
- Procedure:
  - In a 96-well plate, the cell membrane preparation is incubated with the radioligand and varying concentrations of the test compound.[16]
  - Non-specific binding is determined in the presence of a high concentration of a known 5-HT2A ligand.
  - The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).[17]
  - The contents of the wells are rapidly filtered and washed to separate bound from free radioligand.
  - The radioactivity retained on the filters is measured using a scintillation counter.[16]
  - The data is analyzed to calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding), which can then be used to determine the Ki (inhibition constant).

#### **Head-Twitch Response (HTR) Assay**

- Objective: To assess the in vivo 5-HT2A receptor agonist activity of a compound, which serves as a behavioral proxy for hallucinogenic potential in rodents.[18]
- Species: Typically C57BL/6J mice.[19]
- Procedure:
  - Mice are administered the test compound (2-Bromo-LSD) or vehicle control via intraperitoneal or subcutaneous injection.[19][20]
  - Each mouse is placed individually into a cylindrical observation arena.



- Head twitches, which are rapid, rhythmic side-to-side head movements, are recorded for a set period (e.g., 30-60 minutes).[19][21]
- Recording can be done by trained observers or using automated systems with video analysis or magnetometer coils.[19][20][22]
- The total number of head twitches is quantified and compared between treatment groups.
  A significant increase in HTR compared to vehicle is indicative of 5-HT2A agonist activity with hallucinogenic potential.

#### **Forced Swim Test (FST)**

- Objective: To evaluate the antidepressant-like activity of a compound in rodents.[1][23]
- Species: Mouse or rat.[1]
- Procedure:
  - Animals are administered the test compound (2-Bromo-LSD) or vehicle control at a predetermined time before the test.
  - Each animal is placed individually into a transparent cylinder filled with water (25-30°C)
    from which it cannot escape.[1][24]
  - The test session is typically 6 minutes long, with the first 2 minutes considered a habituation period.[25]
  - Behavior is recorded, and the duration of immobility (floating with only minor movements to keep the head above water) is scored during the final 4 minutes of the test.[23][25]
  - A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.[1]

#### Conclusion

The available data suggests that **2-Bromolysergic acid** diethylamide has a favorable safety and toxicology profile, particularly concerning its lack of hallucinogenic potential and reduced risk for certain cardiovascular effects associated with other serotonergic compounds. Ongoing



IND-enabling studies will provide a more complete and robust dataset to support its clinical development for various neurological and psychiatric disorders. This technical guide summarizes the current understanding and provides a framework for the key experimental assessments relevant to the safety evaluation of this promising therapeutic candidate.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. 2-Bromo-LSD [wikipedia.nucleos.com]
- 3. BOL-148 Wikipedia [en.wikipedia.org]
- 4. Exploring the LSD-Derivative With Potential for Treating Mood Disorders | Technology Networks [technologynetworks.com]
- 5. nebiolab.com [nebiolab.com]
- 6. smallcaps.ca [smallcaps.ca]
- 7. BetterLife Receives FDA Response On Its Pre-IND Application For Major Depressive Disorder (MDD) Treatment With BETR-001 [drug-dev.com]
- 8. CAS No.478-84-2,2-bromolysergic acid diethylamide Suppliers [lookchem.com]
- 9. abetterlifepharma.com [abetterlifepharma.com]
- 10. BetterLife Progresses BETR-001 IND Studies [synapse.patsnap.com]
- 11. premier-research.com [premier-research.com]
- 12. criver.com [criver.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. In Vivo Micronucleus Assay in Mouse Bone Marrow PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates PubMed [pubmed.ncbi.nlm.nih.gov]







- 17. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 18. Head-twitch response Wikipedia [en.wikipedia.org]
- 19. Use of the head-twitch response to investigate the structure—activity relationships of 4thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. labcorp.com [labcorp.com]
- 22. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Mouse Forced Swim Test PMC [pmc.ncbi.nlm.nih.gov]
- 24. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 25. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- To cite this document: BenchChem. [The Safety Profile and Toxicology of 2-Bromolysergic Acid Diethylamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15290456#safety-profile-and-toxicology-of-2-bromolysergic-acid]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com